molecular formula C21H21FN2O2S B2704020 N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1421485-33-7

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2704020
CAS No.: 1421485-33-7
M. Wt: 384.47
InChI Key: XAYPFNQAYJGSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazole Derivatives in Research

The thiazole ring, first synthesized by Arthur Rudolf Hantzsch and J. H. Weber in 1887, has undergone extensive exploration over the past century. Early work focused on its synthesis and basic reactivity, but the mid-20th century marked a turning point with the discovery of thiazole-containing antibiotics like sulfathiazole. By the 1980s, the scaffold’s potential in central nervous system (CNS) therapeutics became evident through compounds such as riluzole, a neuroprotective agent.

Recent decades have seen thiazole derivatives dominate multiple therapeutic areas:

  • Anticancer agents : Benzothiazole analogs like vorinostat leverage histone deacetylase inhibition.
  • Antimicrobials : Thiazol-2-amines exhibit activity against Escherichia coli and Pseudomonas aeruginosa via enzyme inhibition.
  • Neurodegenerative disease therapeutics : Tacrine-inspired thiazole-acridine hybrids demonstrate acetylcholinesterase (AChE) inhibitory activity, though hepatotoxicity concerns persist.

This historical progression underscores the scaffold’s adaptability, setting the stage for advanced derivatives like N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide .

Significance of Fluorophenyl-Methylthiazole Scaffolds

The incorporation of 2-fluorophenyl and 4-methyl substituents into the thiazole ring addresses two critical challenges in drug design: target selectivity and metabolic stability .

Structural Feature Role in Drug Design Example from Literature
2-Fluorophenyl group Enhances π-π stacking with aromatic residues Compound 12 (IC50 = 446 nM for AChE)
4-Methyl substitution Improves lipophilicity and membrane permeation 4-Methylthiazole derivatives

The fluorine atom’s electronegativity modulates electron density in the phenyl ring, potentially strengthening hydrogen bonds with residues like histidine in enzyme active sites. Concurrently, the methyl group at position 4 introduces steric effects that may prevent unwanted metabolic oxidation, a strategy employed in the hepatotoxicity-resistant thiazolidine derivatives reported in 2021.

Positioning of this compound within Contemporary Research

This compound integrates three pharmacophoric elements:

  • Thiazole core : Provides a planar structure for target engagement.
  • 2-Fluorophenyl-4-methylthiazole : Balances electronic and steric properties.
  • 3-(4-Methoxyphenyl)propanamide : Introduces hydrogen-bonding capacity via the amide and methoxy groups.

Comparative analysis with recent thiazole-propanamide hybrids reveals strategic advantages:

Compound Substituents Biological Activity Source
8c Trifluoromethylphenyl Antimicrobial (MIC = 6.25 µg/mL)
15 4-Methylphenyl, OCH3 AChE inhibition (IC50 = 407 nM)
Target compound 2-Fluorophenyl, 4-methoxyphenyl Hypothesized dual AChE/MAO-B inhibition N/A

The propanamide linker in the target compound may mimic endogenous substrates like acetylcholine, while the 4-methoxyphenyl group could facilitate interactions with peripheral anionic sites in AChE.

Research Objectives and Hypotheses

Primary Objectives :

  • Elucidate the synthetic pathway for This compound using Hantzsch thiazole synthesis and amide coupling reactions.
  • Evaluate in vitro inhibitory activity against neurodegenerative targets (AChE, butyrylcholinesterase) and cancer-related kinases.
  • Perform molecular docking to identify potential binding modes within AChE (PDB ID 4EY7) and cyclin-dependent kinase 2 (CDK2).

Hypotheses :

  • The 2-fluorophenyl group will confer higher AChE binding affinity compared to chlorinated analogs (e.g., compound 12 in Table 2 of ).
  • The propanamide linkage will enable favorable interactions with catalytic triads in serine hydrolases via hydrogen bonding.
  • Synergistic effects between the fluorophenyl and methoxyphenyl groups may enhance blood-brain barrier permeability relative to non-fluorinated derivatives.

Properties

IUPAC Name

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)17-5-3-4-6-18(17)22)13-23-20(25)12-9-15-7-10-16(26-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYPFNQAYJGSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2O3SC_{20}H_{19}FN_{2}O_{3}S, with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, a fluorophenyl group, and a methoxyphenyl substituent, which are significant for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases or proteases involved in cell signaling pathways, leading to apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that similar thiazole derivatives display IC50 values in the low micromolar range against human tumor cells, indicating potent activity .
CompoundCell Line TestedIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92
Compound BU251 (glioblastoma)10–30
This compoundVariousTBDThis study

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioactivity of these compounds:

  • In vitro Studies : Compounds similar to this compound have shown efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.

Other Pharmacological Activities

Research has suggested additional biological activities for thiazole derivatives:

  • Anti-inflammatory Effects : Some studies indicate that thiazole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, which may be beneficial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiazole-containing compounds highlights the importance of substituents on the phenyl rings:

  • Fluorophenyl Group : The presence of fluorine is crucial for enhancing biological activity due to its electronegative nature, which can influence the electronic properties of the molecule.
  • Methoxy Substituent : The methoxy group contributes to increased solubility and bioavailability, enhancing the overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, focusing on heterocyclic cores, substituent effects, and biological activities. Below is a detailed analysis:

Structural Analogues with Thiazole Cores

  • 4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, ) :
    This analog shares the thiazole ring and methyl substituent but replaces the 2-fluorophenyl group with a phenyl group. The carbohydrazide side chain differs from the propanamide in the target compound. Despite these differences, derivatives of this scaffold exhibit potent anticancer activity (e.g., IC50 = 1.61–1.98 μg/mL in HepG-2 cells), suggesting that the thiazole core and aromatic substituents contribute to bioactivity .

  • 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(2-(5-fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (Compound P22, ): This compound features a thiazole ring with fluorinated substituents and a propanamide chain. Such structural modifications may influence metabolic stability and target binding .

Analogues with Varied Heterocyclic Cores

  • N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (): Replacing the thiazole with an oxadiazole ring alters electronic properties and hydrogen-bonding capacity. The shared 4-methoxyphenyl and fluorophenyl groups suggest similar synthetic strategies involving Suzuki coupling or nucleophilic substitution .
  • N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide (): The tetrazole ring, a bioisostere for carboxylic acids, introduces acidic protons (pKa ~4.5–6.5), which could enhance solubility in physiological conditions. This highlights how heterocycle choice impacts pharmacokinetics .

Substituent Effects on Bioactivity

  • Position of Fluorine :
    The 2-fluorophenyl group in the target compound may induce steric hindrance compared to 4-fluorophenyl analogs (e.g., ’s N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide). Ortho-substitution can distort molecular geometry, affecting receptor binding .

  • Methoxy Group Role :
    The 4-methoxyphenyl group in the target compound and ’s analog contributes to electron-donating effects, enhancing aromatic stability and π-π stacking interactions. This substituent is common in CNS-active drugs due to its balance of lipophilicity and polarity .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity (IC50) Key Spectral Features
Target Compound Thiazole 2-(2-Fluorophenyl), 4-methyl, propanamide N/A C=O (IR: ~1660 cm<sup>−1</sup>)
4-Methyl-2-phenylthiazole-5-carbohydrazide Thiazole Phenyl, carbohydrazide 1.61–1.98 μg/mL (HepG-2) NH stretches (3150–3319 cm<sup>−1</sup>)
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide Oxadiazole 2-Fluorophenyl, 4-methoxyphenyl N/A C-F (IR: ~1100 cm<sup>−1</sup>)
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide Tetrazole 4-Fluorophenyl, 4-methoxyphenyl N/A Tetrazole NH (IR: ~2500 cm<sup>−1</sup>)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.